Aloenin-2'-p-coumaroyl ester

Description

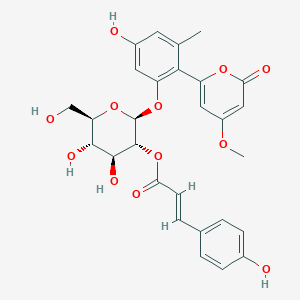

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C28H28O12 |

|---|---|

Molecular Weight |

556.5 g/mol |

IUPAC Name |

[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[5-hydroxy-2-(4-methoxy-6-oxopyran-2-yl)-3-methylphenoxy]-6-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C28H28O12/c1-14-9-17(31)10-19(24(14)20-11-18(36-2)12-23(33)37-20)38-28-27(26(35)25(34)21(13-29)39-28)40-22(32)8-5-15-3-6-16(30)7-4-15/h3-12,21,25-31,34-35H,13H2,1-2H3/b8-5+/t21-,25-,26+,27-,28-/m1/s1 |

InChI Key |

AVKZBTISTJWNNL-MKNNQNITSA-N |

Isomeric SMILES |

CC1=CC(=CC(=C1C2=CC(=CC(=O)O2)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)OC(=O)/C=C/C4=CC=C(C=C4)O)O |

Canonical SMILES |

CC1=CC(=CC(=C1C2=CC(=CC(=O)O2)OC)OC3C(C(C(C(O3)CO)O)O)OC(=O)C=CC4=CC=C(C=C4)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Aloenin-2'-p-coumaroyl Ester: A Technical Guide to its Natural Sources, Occurrence, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aloenin-2'-p-coumaroyl ester is a naturally occurring phenolic compound found within the genus Aloe. This complex molecule is an ester formed from aloenin (B1665714), a chromone (B188151) derivative, and p-coumaric acid, a product of the phenylpropanoid pathway. As research into the therapeutic potential of phytochemicals continues to expand, a thorough understanding of the natural sources, biosynthesis, and analytical methodologies for specific compounds like this compound is paramount for drug discovery and development. This technical guide provides an in-depth overview of the current scientific knowledge regarding this compound, with a focus on its natural occurrence, quantitative data, and the experimental protocols for its isolation and characterization.

Natural Sources and Occurrence

This compound has been identified in a limited number of Aloe species, with the most well-documented sources being:

-

Aloe vera (L.) Burm. f. (syn. Aloe barbadensis Mill.) : This is the most widely recognized source of this compound.[1][2] The compound is located within the leaves of the plant.

-

Aloe nyeriensis : This species of Aloe has also been reported to contain this compound.

The compound is typically found in the leaf exudate, a bitter, yellowish latex-like substance that is distinct from the inner leaf gel.

Quantitative Data

The concentration of this compound in Aloe species can vary depending on factors such as the specific plant chemotype, growing conditions, and the extraction and purification methods employed. To date, detailed quantitative analysis of this specific compound is limited in the scientific literature. However, one key study provides a benchmark for its yield from Aloe barbadensis Mill.

| Plant Species | Plant Part | Extraction Method | Quantification Method | Yield/Concentration | Reference |

| Aloe barbadensis Mill. | Leaves | Acetone (B3395972) Extraction | High-Speed Counter-Current Chromatography (HSCCC) followed by HPLC | 6.5 mg from 161.7 mg of dried acetone extract (approximately 4.02% of the extract) | Wu et al., 2013[3] |

Biosynthesis of this compound

The biosynthesis of this compound is a complex process involving two major metabolic pathways: the polyketide pathway for the formation of the aloenin core and the phenylpropanoid pathway for the synthesis of the p-coumaroyl moiety.

-

Polyketide Pathway to Aloenin : Aloenin is a hexaketide, meaning it is biosynthesized from the condensation of six two-carbon units derived from acetyl-CoA and malonyl-CoA.[4][5] This process is catalyzed by a type III polyketide synthase (PKS) enzyme.[4][5][6] The resulting polyketide chain undergoes a series of cyclization and aromatization reactions to form a hexaketide pyrone, which is the precursor to aloenin.[4][5]

-

Phenylpropanoid Pathway to p-Coumaroyl-CoA : The p-coumaroyl group is derived from the amino acid phenylalanine. Phenylalanine is converted to cinnamic acid, which is then hydroxylated to form p-coumaric acid. This acid is subsequently activated to its coenzyme A (CoA) thioester, p-coumaroyl-CoA, a key intermediate in phenylpropanoid metabolism.

-

Esterification : The final step in the biosynthesis of this compound is the enzymatic esterification of the aloenin molecule with p-coumaroyl-CoA. This reaction is catalyzed by an acyltransferase, which facilitates the transfer of the p-coumaroyl group to the 2'-hydroxyl position of the glucose moiety of aloenin.

Below is a diagram illustrating the proposed biosynthetic pathway.

Experimental Protocols

The isolation and purification of this compound require multi-step chromatographic techniques due to the complexity of the chemical matrix in Aloe extracts. The following protocol is based on the successful methodology reported by Wu et al. (2013).[3]

Plant Material and Extraction

-

Plant Material : Fresh leaves of Aloe barbadensis Mill. are collected.

-

Extraction : The leaves are washed, cut into small pieces, and extracted with acetone at room temperature. The acetone extract is then concentrated under reduced pressure to yield a crude extract.

Isolation by High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a liquid-liquid partition chromatography technique that is highly effective for the separation of natural products.

-

HSCCC Instrument : A suitable HSCCC instrument equipped with a multi-layer coil separation column.

-

Two-Phase Solvent System : A mixture of hexane-ethyl acetate-acetone-water at a volume ratio of 0.2:5:1.5:5 is prepared, thoroughly mixed, and allowed to separate into two phases.[3]

-

Separation Procedure :

-

The separation column is filled with the upper stationary phase.

-

The apparatus is rotated at a specific speed (e.g., 860 rpm).

-

The lower mobile phase is pumped into the column in a head-to-tail elution mode at a defined flow rate (e.g., 1.5 mL/min).

-

Once hydrodynamic equilibrium is reached, a solution of the crude acetone extract dissolved in the solvent system is injected.

-

The effluent from the column is continuously monitored by a UV detector at a specified wavelength (e.g., 300 nm).

-

Fractions are collected based on the chromatogram peaks.

-

Purity Analysis and Structural Identification

-

High-Performance Liquid Chromatography (HPLC) : The purity of the collected fractions containing this compound is determined by analytical HPLC. The percentage purity is typically calculated using the area normalization method.

-

Structural Identification : The chemical structure of the purified compound is confirmed using a combination of spectroscopic techniques, including:

-

High-Resolution Mass Spectrometry (HRMS) : To determine the exact molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy : To identify functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR) : To elucidate the detailed molecular structure and stereochemistry.

-

The following diagram illustrates the general experimental workflow for the isolation and identification of this compound.

Conclusion

This compound is a specialized metabolite of the Aloe genus with a biosynthetic origin rooted in both the polyketide and phenylpropanoid pathways. While its natural occurrence appears to be limited to a few Aloe species, its presence in the widely utilized Aloe vera makes it a compound of interest for further pharmacological investigation. The detailed experimental protocol outlined in this guide, particularly the use of high-speed counter-current chromatography, provides a robust methodology for its isolation and purification. Further research is warranted to obtain more extensive quantitative data from various Aloe species and to fully elucidate the enzymatic steps in its biosynthesis, which could open avenues for biotechnological production of this and related compounds.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Novel type III polyketide synthases from Aloe arborescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A plant type III polyketide synthase that produces pentaketide chromone - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of p-Coumaroyl Esters in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The biosynthesis of p-coumaroyl esters is a pivotal branch of the phenylpropanoid pathway in plants, giving rise to a diverse array of secondary metabolites with crucial roles in plant physiology and significant potential for pharmaceutical and industrial applications. These esters are integral components of the plant cell wall, contribute to defense against pathogens and UV radiation, and serve as precursors for the biosynthesis of other important compounds such as flavonoids, stilbenes, and lignin (B12514952). This technical guide provides an in-depth exploration of the core biosynthetic pathway of p-coumaroyl esters, detailing the enzymatic reactions, key intermediates, and regulatory mechanisms. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of the metabolic pathways to facilitate further research and application in this field.

Core Biosynthesis Pathway: From Phenylalanine to p-Coumaroyl-CoA

The journey to p-coumaroyl esters begins with the amino acid L-phenylalanine, which is channeled into the general phenylpropanoid pathway. This foundational pathway consists of three key enzymatic steps that convert L-phenylalanine into the central intermediate, p-coumaroyl-CoA.

-

Phenylalanine Ammonia-Lyase (PAL): The pathway is initiated by the deamination of L-phenylalanine, catalyzed by Phenylalanine Ammonia-Lyase (PAL), to produce cinnamic acid. This is a critical regulatory point in the phenylpropanoid pathway.

-

Cinnamate 4-Hydroxylase (C4H): Cinnamic acid is then hydroxylated at the para position by Cinnamate 4-Hydroxylase (C4H), a cytochrome P450 monooxygenase, to yield p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): Finally, 4-Coumarate:CoA Ligase (4CL) activates p-coumaric acid by ligating it to Coenzyme A (CoA), forming the high-energy thioester, p-coumaroyl-CoA. This molecule stands at a major metabolic branch point, ready to be directed into various downstream pathways.

Branching Pathways for the Formation of p-Coumaroyl Esters

From the central precursor p-coumaroyl-CoA, the biosynthetic pathway diverges into several branches, each leading to the formation of a distinct class of p-coumaroyl esters. These esters are characterized by the molecule to which the p-coumaroyl group is attached, and their synthesis is catalyzed by a variety of acyltransferases.

p-Coumaroyl-Shikimate and p-Coumaroyl-Quinate

A significant portion of p-coumaroyl-CoA is directed towards the synthesis of p-coumaroyl-shikimate and p-coumaroyl-quinate. This step is crucial as it precedes the 3'-hydroxylation of the p-coumaroyl moiety, a key step in the biosynthesis of G- and S-lignin monomers.

-

Hydroxycinnamoyl-CoA:Shikimate Hydroxycinnamoyl Transferase (HCT): This enzyme catalyzes the transfer of the p-coumaroyl group from p-coumaroyl-CoA to either shikimate or quinate, forming p-coumaroyl-shikimate and p-coumaroyl-quinate, respectively.

-

p-Coumaroyl Ester 3'-Hydroxylase (C3'H): These esters are then hydroxylated by p-Coumaroyl Ester 3'-Hydroxylase (C3'H), another cytochrome P450 monooxygenase, to yield caffeoyl-shikimate and caffeoyl-quinate.

p-Coumaroylated Monolignols

In grasses, a significant portion of p-coumaric acid is incorporated into the lignin polymer as p-coumaroyl esters of monolignols. This acylation occurs prior to the polymerization of monolignols into the lignin structure.

-

p-Coumaroyl-CoA:Monolignol Transferase (PMT): This enzyme, a member of the BAHD family of acyltransferases, catalyzes the transfer of the p-coumaroyl group from p-coumaroyl-CoA to monolignols, primarily sinapyl alcohol and coniferyl alcohol, to form p-coumaroyl-monolignol conjugates.[1] These conjugates are then transported to the cell wall and incorporated into the lignin polymer.

p-Coumaroyl Amides

p-Coumaric acid can also be conjugated to various amines, including amino acids and polyamines, to form a diverse class of secondary metabolites known as hydroxycinnamic acid amides (HCAAs).[2] These compounds are involved in plant defense and development.

-

Acyl-CoA Dependent Acyltransferases: A variety of acyltransferases, many belonging to the BAHD superfamily, are responsible for the synthesis of p-coumaroyl amides. For example, Agmatine (B1664431) Coumaroyltransferase (ACT) catalyzes the transfer of the p-coumaroyl group to agmatine, a key step in the biosynthesis of antifungal hordatines in barley.[3][4]

p-Coumaroyl Glucosides

Glycosylation is a common modification of phenylpropanoids, and p-coumaric acid can be esterified with glucose to form p-coumaroyl-glucose. This modification can alter the solubility, stability, and subcellular localization of the compound.

-

UDP-glycosyltransferases (UGTs): These enzymes catalyze the transfer of a glucose moiety from UDP-glucose to the carboxyl group of p-coumaric acid, forming an ester linkage.

Quantitative Data

The efficiency and flux through the p-coumaroyl ester biosynthetic pathways are governed by the kinetic properties of the involved enzymes and the in planta concentrations of substrates and products. The following tables summarize available quantitative data for key enzymes and metabolites.

Table 1: Kinetic Parameters of Key Enzymes in p-Coumaroyl Ester Biosynthesis

| Enzyme | Plant Source | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| PAL | Petroselinum crispum | L-Phenylalanine | 38 | 275 | 7.2 x 106 | |

| C4H | Arabidopsis thaliana | Cinnamic acid | 2.5 | 0.23 | 9.2 x 104 | |

| 4CL | Arabidopsis thaliana (At4CL1) | p-Coumaric acid | 5.3 | 1.8 | 3.4 x 105 | |

| HCT | Nicotiana tabacum | p-Coumaroyl-CoA | 7.9 | 0.14 | 1.8 x 104 | |

| C3'H | Arabidopsis thaliana | p-Coumaroyl-shikimate | 1.5 | 0.12 | 8.0 x 104 | |

| PMT | Oryza sativa | p-Coumaroyl-CoA | 12.8 | 0.08 | 6.3 x 103 | [5] |

| ACT | Hordeum vulgare (HvACT1-1) | p-Coumaroyl-CoA | 1.9 | 1.1 | 5.8 x 105 | [6] |

| ACT | Hordeum vulgare (HvACT1-1) | Agmatine | 180 | - | - | [6] |

Table 2: In Planta Concentrations of Selected p-Coumaroyl Esters and Precursors

| Compound | Plant Species | Tissue | Concentration | Reference |

| p-Coumaric Acid | Arabidopsis thaliana | Rosette leaves | 5.8 ± 0.7 µg/g FW | |

| p-Coumaroyl-shikimate | Arabidopsis thaliana | Rosette leaves | 0.12 ± 0.02 nmol/g FW | |

| p-Coumaroyl-quinate | Arabidopsis thaliana | Rosette leaves | 0.05 ± 0.01 nmol/g FW | |

| p-Coumaroyl-glucose | Arabidopsis thaliana | Rosette leaves | 1.2 ± 0.2 nmol/g FW | |

| p-Coumaroylagmatine | Hordeum vulgare | Seedlings | ~2 µmol/g FW | [4] |

| Lignin-bound p-Coumarate | Oryza sativa | Stem cell walls | ~20 mg/g cell wall | [3][7] |

Experimental Protocols

This section provides detailed methodologies for the extraction, quantification, and enzymatic analysis of key components in the p-coumaroyl ester biosynthesis pathway.

Protocol 1: Extraction and Quantification of p-Coumaroyl Esters by HPLC-UV

This protocol describes a general method for the extraction and quantification of soluble p-coumaroyl esters from plant tissue.

1. Materials and Reagents:

-

Plant tissue (fresh, frozen, or lyophilized)

-

80% (v/v) Methanol (B129727)

-

0.1% (v/v) Formic acid in water (Mobile Phase A)

-

0.1% (v/v) Formic acid in acetonitrile (B52724) (Mobile Phase B)

-

Authentic standards of p-coumaroyl esters

-

Liquid nitrogen, mortar and pestle, or homogenizer

-

Centrifuge, microcentrifuge tubes

-

Syringe filters (0.22 µm)

-

HPLC system with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm)

2. Extraction Procedure:

-

Harvest and immediately freeze plant tissue in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a mortar and pestle or a homogenizer.

-

Weigh approximately 100 mg of the powdered tissue into a 2 mL microcentrifuge tube.

-

Add 1 mL of 80% methanol, vortex thoroughly, and incubate at 4°C for 1 hour with occasional shaking.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube.

-

Repeat the extraction of the pellet with another 1 mL of 80% methanol and combine the supernatants.

-

Evaporate the combined supernatants to dryness under a stream of nitrogen or using a vacuum concentrator.

-

Re-dissolve the dried extract in 200 µL of 50% methanol.

-

Filter the re-dissolved extract through a 0.22 µm syringe filter into an HPLC vial.

3. HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A: 0.1% formic acid in water; B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient is 5% B to 95% B over 30 minutes, followed by a wash and re-equilibration step. The gradient should be optimized for the specific compounds of interest.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set at a wavelength appropriate for p-coumaroyl esters (typically around 310-330 nm).

-

Quantification: Prepare a calibration curve using authentic standards of the p-coumaroyl esters of interest. Identify and quantify the peaks in the sample chromatograms based on retention time and the calibration curve.

Protocol 2: In Vitro Enzyme Assay for Hydroxycinnamoyl-CoA:Shikimate Hydroxycinnamoyl Transferase (HCT)[8][9]

This protocol describes a method to measure the activity of HCT by monitoring the formation of p-coumaroyl-shikimate.

1. Materials and Reagents:

-

Recombinant HCT enzyme or plant protein extract

-

p-Coumaroyl-CoA

-

Shikimic acid

-

Tris-HCl buffer (100 mM, pH 7.5)

-

Dithiothreitol (DTT)

-

Acetonitrile

-

Formic acid

-

HPLC system with a UV or MS detector

2. Enzyme Assay Procedure:

-

Prepare a reaction mixture containing 100 mM Tris-HCl (pH 7.5), 1 mM DTT, 200 µM shikimic acid, and 50 µM p-coumaroyl-CoA in a final volume of 100 µL.

-

Pre-incubate the reaction mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding the enzyme solution (e.g., 1-5 µg of recombinant protein or an appropriate amount of plant extract).

-

Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding an equal volume of acetonitrile containing 1% formic acid.

-

Centrifuge the mixture at 14,000 x g for 10 minutes to pellet any precipitated protein.

-

Transfer the supernatant to an HPLC vial for analysis.

3. Product Analysis by HPLC:

-

Analyze the reaction product, p-coumaroyl-shikimate, by reverse-phase HPLC.

-

Use a C18 column and a gradient of water and acetonitrile, both containing 0.1% formic acid.

-

Monitor the elution of p-coumaroyl-shikimate by UV absorbance at ~312 nm or by mass spectrometry.

-

Quantify the amount of product formed by comparing the peak area to a standard curve of authentic p-coumaroyl-shikimate.

-

Calculate the enzyme activity as the amount of product formed per unit time per amount of protein.

Protocol 3: Expression and Purification of Recombinant Acyltransferases[10][11]

This protocol provides a general framework for the expression of plant acyltransferases in E. coli and their subsequent purification.

1. Expression Vector Construction:

-

Amplify the full-length coding sequence of the acyltransferase gene from plant cDNA using PCR with primers that add appropriate restriction sites.

-

Clone the PCR product into a suitable bacterial expression vector, such as a pET vector with an N- or C-terminal His-tag for affinity purification.

-

Verify the sequence of the construct by DNA sequencing.

2. Protein Expression:

-

Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Grow a starter culture of the transformed cells overnight at 37°C in LB medium containing the appropriate antibiotic.

-

Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

-

Continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight to improve protein solubility.

3. Protein Purification:

-

Harvest the cells by centrifugation and resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), and a protease inhibitor cocktail).

-

Lyse the cells by sonication or using a French press.

-

Clarify the lysate by centrifugation at high speed (e.g., 20,000 x g) for 30 minutes at 4°C.

-

Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

Wash the column with several column volumes of wash buffer (lysis buffer with a slightly higher concentration of imidazole, e.g., 20-40 mM).

-

Elute the His-tagged protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

Analyze the purified protein by SDS-PAGE to assess its purity and size.

-

If necessary, further purify the protein using other chromatography techniques such as size-exclusion chromatography.

-

Dialyze the purified protein into a suitable storage buffer and store at -80°C.

Regulatory Mechanisms

The biosynthesis of p-coumaroyl esters is tightly regulated at multiple levels to ensure that the production of these compounds is coordinated with the developmental and environmental needs of the plant.

Transcriptional Regulation: The expression of genes encoding the enzymes of the phenylpropanoid pathway is a primary point of regulation. This is largely controlled by a complex network of transcription factors, with the R2R3-MYB, bHLH, and WD40 protein families playing prominent roles.[8][9][10] These transcription factors can act as activators or repressors of gene expression, often forming complexes that bind to specific cis-regulatory elements in the promoters of their target genes.[5][11] For instance, different MYB transcription factors have been shown to specifically regulate the branches of the phenylpropanoid pathway leading to flavonoids, lignin, or other phenolic compounds.

Feedback Inhibition: The activity of some enzymes in the pathway can be allosterically regulated by downstream products. This feedback inhibition allows the plant to fine-tune the metabolic flux in response to the accumulation of end products.

Environmental and Developmental Cues: The biosynthesis of p-coumaroyl esters is also influenced by a variety of external and internal signals. Light, for example, is a major inducer of the phenylpropanoid pathway, and many of the pathway genes are light-regulated.[12] Biotic and abiotic stresses, such as pathogen attack, wounding, and UV radiation, can also lead to the increased production of specific p-coumaroyl esters that function as defense compounds.

Conclusion

The biosynthesis of p-coumaroyl esters represents a complex and highly regulated metabolic network in plants. A thorough understanding of this pathway, from the core enzymatic reactions to the intricate regulatory mechanisms, is essential for harnessing the potential of these compounds in various applications. This technical guide has provided a comprehensive overview of the current knowledge in this field, including detailed experimental protocols and quantitative data, to serve as a valuable resource for the scientific community. Further research into the specificities of the numerous acyltransferases and the interplay of regulatory factors will undoubtedly open up new avenues for the metabolic engineering of plants to produce novel and valuable p-coumaroyl esters for the pharmaceutical and biotechnology industries.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 4. Expression and purification of recombinant tung tree diacylglycerol acyltransferase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of grass-specific enzyme that acylates monolignols with p-coumarate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular and structural characterization of agmatine coumaroyltransferase in Triticeae, the key regulator of hydroxycinnamic acid amide accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Downregulation of p-COUMAROYL ESTER 3-HYDROXYLASE in rice leads to altered cell wall structures and improves biomass saccharification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Enzyme-Enzyme Interactions in Monolignol Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Spectroscopic Data of Aloenin-2'-p-coumaroyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Aloenin-2'-p-coumaroyl ester, a natural product isolated from Aloe vera. The information presented herein is intended to support research and development efforts in natural product chemistry, pharmacology, and drug discovery. This document details the nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), infrared (IR), and ultraviolet-visible (UV) spectroscopic data, along with the experimental protocols utilized for their acquisition.

Spectroscopic Data Summary

The structural elucidation of this compound has been accomplished through a combination of modern spectroscopic techniques. The quantitative data obtained from these analyses are summarized in the tables below for ease of reference and comparison.

Table 1: HRMS and UV-Vis Spectroscopic Data

| Parameter | Observed Value |

| Molecular Formula | C₂₈H₂₈O₁₂ |

| Molecular Weight | 556.51 g/mol |

| HRMS (ESI-TOF) | m/z 555.1505 [M-H]⁻ |

| UV λmax (MeOH) | 228, 300, 312 nm |

Table 2: ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aloenin Moiety | |||

| 3 | 6.09 | s | |

| 5 | 5.61 | s | |

| 7-CH₃ | 2.11 | s | |

| 8 | 6.38 | d | 2.0 |

| 10 | 6.55 | d | 2.0 |

| 4-OCH₃ | 3.78 | s | |

| Glucose Moiety | |||

| 1' | 5.15 | d | 7.5 |

| 2' | 5.10 | t | 8.0 |

| 3' | 3.65-3.75 | m | |

| 4' | 3.65-3.75 | m | |

| 5' | 3.65-3.75 | m | |

| 6'a | 3.48 | dd | 11.5, 5.5 |

| 6'b | 3.62 | dd | 11.5, 2.0 |

| p-Coumaroyl Moiety | |||

| 2'' | 7.45 | d | 8.5 |

| 3'' | 6.78 | d | 8.5 |

| 5'' | 6.78 | d | 8.5 |

| 6'' | 7.45 | d | 8.5 |

| 7'' (α) | 6.35 | d | 16.0 |

| 8'' (β) | 7.55 | d | 16.0 |

Table 3: ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)

| Position | Chemical Shift (δ, ppm) |

| Aloenin Moiety | |

| 2 | 164.5 |

| 3 | 99.8 |

| 4 | 168.2 |

| 5 | 89.0 |

| 6 | 162.8 |

| 7 | 105.5 |

| 7-CH₃ | 21.2 |

| 8 | 101.5 |

| 9 | 158.5 |

| 10 | 110.8 |

| 4-OCH₃ | 56.1 |

| Glucose Moiety | |

| 1' | 100.5 |

| 2' | 73.8 |

| 3' | 76.9 |

| 4' | 70.2 |

| 5' | 75.8 |

| 6' | 61.3 |

| p-Coumaroyl Moiety | |

| 1'' | 125.8 |

| 2'' | 130.5 |

| 3'' | 115.8 |

| 4'' | 159.8 |

| 5'' | 115.8 |

| 6'' | 130.5 |

| 7'' (α) | 115.2 |

| 8'' (β) | 144.8 |

| 9'' (C=O) | 166.2 |

Table 4: IR Spectroscopic Data (KBr)

| Functional Group | Wavenumber (cm⁻¹) |

| O-H (hydroxyl) | 3400 |

| C=O (ester carbonyl) | 1705 |

| C=O (pyrone carbonyl) | 1640, 1560 |

| C=C (aromatic) | 1605, 1515 |

Experimental Protocols

The following sections detail the methodologies employed for the isolation and spectroscopic analysis of this compound.

Isolation of this compound

The isolation of this compound from the dried acetone (B3395972) extract of Aloe barbadensis Mill. was achieved using high-speed counter-current chromatography (HSCCC).[1]

-

Sample Preparation: The dried and powdered leaves of Aloe barbadensis Mill. were extracted with acetone. The resulting extract was concentrated under reduced pressure to yield a crude residue.

-

HSCCC System: A two-phase solvent system composed of hexane-ethyl acetate-acetone-water (0.2:5:1.5:5, v/v/v/v) was utilized. The lower aqueous phase served as the mobile phase.

-

Chromatographic Conditions: The separation was performed in the head-to-tail elution mode with a column revolution speed of 860 rpm and a mobile phase flow rate of 1.5 mL/min.

-

Detection: The effluent was monitored by UV detection at a wavelength of 300 nm.

-

Purification: Fractions containing this compound were collected, pooled, and concentrated to yield the purified compound. The purity was confirmed by HPLC analysis.[1]

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra were acquired on a 500 MHz spectrometer using DMSO-d₆ as the solvent. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard. Coupling constants (J) are reported in Hertz (Hz).

-

High-Resolution Mass Spectrometry (HRMS): HRMS data were obtained using a time-of-flight (TOF) mass spectrometer with an electrospray ionization (ESI) source in the negative ion mode.

-

Infrared (IR) Spectroscopy: The IR spectrum was recorded on an FTIR spectrometer using the KBr pellet method. The absorption bands are reported in wavenumbers (cm⁻¹).

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum was recorded on a spectrophotometer using methanol (B129727) as the solvent. The wavelengths of maximum absorption (λmax) are reported in nanometers (nm).

Visualizations

The following diagrams illustrate the experimental workflow for the isolation of this compound and a potential signaling pathway associated with its anti-inflammatory activity.

References

Physical and chemical properties of Aloenin-2'-p-coumaroyl ester.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aloenin-2'-p-coumaroyl ester is a natural phenolic compound isolated from the leaves of Aloe vera (Aloe barbadensis Mill.) and other Aloe species.[1][2] This molecule is a derivative of aloenin (B1665714), a chromone (B188151) glucoside, esterified with p-coumaric acid. Belonging to the class of phenylpropanoids, this compound is of significant interest to the scientific community due to its potential anti-inflammatory properties.[1][2] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its isolation, and an exploration of its potential biological signaling pathways.

Chemical and Physical Properties

This compound possesses a complex chemical structure, contributing to its specific physical and chemical characteristics. While some physical properties such as melting point and specific solubility values are not extensively documented in publicly available literature, a summary of its known and computed properties is provided below.

Table 1: General and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C28H28O12 | [1] |

| Molecular Weight | 556.51 g/mol | [1] |

| CAS Number | 106533-35-1 | [1] |

| IUPAC Name | [(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[5-hydroxy-2-(4-methoxy-6-oxopyran-2-yl)-3-methylphenoxy]-6-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate | PubChem |

| Appearance | Not reported | |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Solubility | Soluble in DMSO, methanol, and ethanol. | Inferred from experimental protocols and supplier data. |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Observed Peaks/Signals | Source |

| HRMS (High-Resolution Mass Spectrometry) | [M-H]⁻ at m/z 555.1498 (Calculated for C28H27O12, 555.1502) | [1] |

| UV-Vis (Ultraviolet-Visible) Spectroscopy | λmax at 225, 298, and 312 nm | [1] |

| IR (Infrared) Spectroscopy | Peaks indicating hydroxyl, carbonyl (ester and pyrone), aromatic, and alkene functional groups. Specific wavenumbers not detailed in available abstracts. | [1] |

| ¹H-NMR (Proton Nuclear Magnetic Resonance) | Signals corresponding to aromatic protons of the aloenin and p-coumaroyl moieties, olefinic protons of the coumaroyl group, and sugar protons of the glucose unit. Specific chemical shifts and coupling constants are not detailed in available abstracts. | [1] |

| ¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance) | Signals corresponding to the carbons of the aloenin chromone backbone, the p-coumaroyl group, and the glucose moiety. Specific chemical shifts are not detailed in available abstracts. | PubChem |

Experimental Protocols

Isolation and Purification of this compound from Aloe barbadensis Mill.

The following protocol is based on the methodology described by Wu et al. for the isolation of this compound using High-Speed Counter-Current Chromatography (HSCCC).[1]

1. Plant Material and Extraction:

-

Dried leaves of Aloe barbadensis Mill. are powdered.

-

The powdered material is extracted with acetone (B3395972) at room temperature.

-

The acetone extract is filtered and concentrated under reduced pressure to yield a crude extract.

2. High-Speed Counter-Current Chromatography (HSCCC) Separation:

-

Instrumentation: A suitable HSCCC instrument equipped with a multi-layer coil separation column.

-

Two-Phase Solvent System: A mixture of n-hexane, ethyl acetate, methanol, and water is prepared. The optimal ratio is determined through preliminary experiments to achieve a suitable partition coefficient (K) for the target compound.

-

Stationary and Mobile Phases: The two-phase system is thoroughly mixed and allowed to separate. The upper phase is typically used as the stationary phase, and the lower phase as the mobile phase.

-

Procedure:

-

The separation column is filled with the stationary phase.

-

The crude extract, dissolved in a small volume of the biphasic solvent system, is injected into the column.

-

The mobile phase is pumped through the column at a specific flow rate while the column is rotated at a high speed (e.g., 800-1000 rpm).

-

The effluent is monitored using a UV detector at a wavelength where this compound shows strong absorbance (e.g., 298 or 312 nm).

-

Fractions are collected based on the UV chromatogram.

-

3. Purity Analysis:

-

The purity of the isolated fractions containing this compound is determined by High-Performance Liquid Chromatography (HPLC) with UV detection.

A visual representation of this experimental workflow is provided below.

Potential Biological Activity and Signaling Pathways

While the specific molecular mechanisms of this compound are still under investigation, its structural similarity to other well-studied anti-inflammatory natural products, such as aloin, suggests potential involvement in key inflammatory signaling pathways. Aloin has been shown to exert its anti-inflammatory effects by modulating the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. It is plausible that this compound shares a similar mechanism of action.

Proposed Anti-Inflammatory Signaling Pathway:

The following diagram illustrates a proposed signaling pathway through which this compound may exert its anti-inflammatory effects, based on the known mechanisms of related compounds.

This proposed mechanism suggests that this compound may inhibit the activation of key inflammatory regulators such as IKK and the MAPK cascade, thereby preventing the nuclear translocation of NF-κB and the subsequent transcription of pro-inflammatory genes.

Conclusion

This compound is a promising natural product with potential therapeutic applications, particularly in the realm of anti-inflammatory drug development. This guide has summarized the current knowledge of its physical and chemical properties, provided a detailed protocol for its isolation, and proposed a plausible mechanism for its biological activity. Further research is warranted to fully elucidate its spectroscopic characteristics, confirm its precise mechanism of action, and explore its full therapeutic potential.

References

Unveiling the Therapeutic Potential of Aloenin-2'-p-coumaroyl ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aloenin-2'-p-coumaroyl ester, a natural compound found in Aloe species, is emerging as a molecule of significant interest in the pharmaceutical and cosmetic industries. This technical guide provides a comprehensive overview of its potential biological activities, drawing from existing research on its constituent parts, Aloenin and p-coumaric acid esters. This document summarizes key quantitative data, details relevant experimental protocols for assessing its efficacy, and visualizes the potential signaling pathways involved in its mechanism of action. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Introduction

Aloe vera has a long history of medicinal use, attributed to its rich composition of bioactive compounds. Among these, Aloenin and its derivatives have garnered attention for their diverse biological properties.[1][2] this compound, a derivative of Aloenin, incorporates a p-coumaroyl group, a moiety known to contribute to the biological activities of various natural products.[3][4] While direct studies on this compound are limited, analysis of its components—Aloenin and p-coumaric acid esters—provides a strong basis for predicting its therapeutic potential. This guide synthesizes the available information to illuminate the prospective applications of this compound in drug development.

Potential Biological Activities

Based on the known functions of Aloenin and p-coumaric acid esters, this compound is hypothesized to possess a range of biological activities, including anti-inflammatory, antioxidant, and tyrosinase-inhibiting properties.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Both Aloenin and p-coumaric acid have demonstrated anti-inflammatory effects.[5][6] p-Coumaric acid, in particular, has been shown to suppress the production of pro-inflammatory mediators.[7][8] It is postulated that this compound will exhibit similar or enhanced anti-inflammatory properties.

Antioxidant Activity

The p-coumaroyl moiety is a well-established antioxidant component in many natural compounds.[3][4] Antioxidants play a crucial role in mitigating oxidative stress, which is implicated in aging and various disease processes. The presence of this group in this compound suggests it may act as a potent free radical scavenger.

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a primary strategy for treating hyperpigmentation and for skin whitening in cosmetic formulations. Kojic acid is a well-known tyrosinase inhibitor. The structural features of this compound suggest a potential for tyrosinase inhibition, a property of interest in dermatology and cosmetology.

Quantitative Data on Related Compounds

While specific quantitative data for this compound is not yet widely available, the following tables summarize the activities of its parent compounds and related molecules to provide a benchmark for future studies.

Table 1: Anti-inflammatory Activity of Related Compounds

| Compound | Assay | Cell Line/Model | Concentration/Dose | % Inhibition / Effect | Reference |

| Aloe-emodin | iNOS mRNA expression | Murine Macrophages | 5-40 µM | Dose-dependent inhibition | [9][10] |

| Aloin | Nitric Oxide (NO) production | Murine Macrophages | 5-40 µM | Suppression | [9] |

| p-Coumaric acid | iNOS, COX-2, IL-1β, TNF-α expression | LPS-stimulated RAW264.7 cells | 10-100 µg/ml | Significant inhibition | [8] |

| p-Coumaric acid | IL-6 expression | Dust and IR-induced liver injury in rats | Not specified | Significant decrease | [6] |

Table 2: Antioxidant Activity of Related Compounds

| Compound/Extract | Assay | IC50 Value | Reference |

| Aloin-rich Ethyl Acetate Extract | DPPH | Not specified, but highest among tested extracts | [11] |

| p-Coumaric acid amides | DPPH | IC50 values ranging from 25.3 to 120.55 µM | Not specified |

Table 3: Tyrosinase Inhibitory Activity of Standard Inhibitors

| Compound | Type of Inhibition | IC50 (µM) | Reference |

| Kojic Acid | Mixed | 5.23 - 11.21 | [12] |

| Tyrosinase-IN-12 | Non-competitive | 49.33 | [12] |

Experimental Protocols

To facilitate further research on this compound, this section provides detailed protocols for key in vitro assays to evaluate its potential biological activities.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay is a common method to determine the free radical scavenging activity of a compound.[13]

-

Principle: In the presence of an antioxidant, the purple color of the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical is reduced to a yellow-colored non-radical form, which can be measured spectrophotometrically.[13]

-

Materials:

-

DPPH solution (typically 0.1 mM in methanol (B129727) or ethanol)[14]

-

Test compound (this compound) at various concentrations

-

Positive control (e.g., Ascorbic acid or Trolox)[15]

-

Methanol or ethanol

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare serial dilutions of the test compound and the positive control.[14]

-

In a 96-well plate, add a specific volume of the test compound or control to each well.

-

Add the DPPH working solution to each well and mix thoroughly.[15]

-

Incubate the plate in the dark at room temperature for a set time (e.g., 30 minutes).[14]

-

Measure the absorbance at approximately 517 nm using a microplate reader.[13][14]

-

-

Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] × 100[13] The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined.

Anti-inflammatory Activity: In Vitro Assays

Several in vitro methods can be employed to assess anti-inflammatory potential.

-

Principle: Denaturation of proteins is a well-documented cause of inflammation. The ability of a compound to inhibit thermally-induced protein (e.g., egg albumin) denaturation is a measure of its anti-inflammatory activity.[16]

-

Materials:

-

Procedure:

-

Calculation: The percentage inhibition of protein denaturation is calculated.

-

Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophages (e.g., RAW 264.7 cells) stimulated with lipopolysaccharide (LPS). The amount of NO is determined by measuring its stable metabolite, nitrite (B80452), using the Griess reagent.[17]

-

Materials:

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 2 hours).[7]

-

Stimulate the cells with LPS to induce NO production.

-

After incubation, collect the cell culture supernatant.

-

Add Griess reagent to the supernatant and measure the absorbance to quantify nitrite concentration.[17]

-

Tyrosinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of tyrosinase, a key enzyme in melanogenesis.[12]

-

Principle: The assay measures the inhibition of the oxidation of a substrate (e.g., L-DOPA) to dopachrome (B613829) by tyrosinase, which can be monitored by measuring the absorbance at 475 nm.[12][18]

-

Materials:

-

Procedure:

-

In a 96-well plate, add the tyrosinase solution to wells containing different concentrations of the test compound or control.[12]

-

Pre-incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 10 minutes).[12]

-

Initiate the reaction by adding the L-DOPA solution to each well.[12]

-

Immediately measure the absorbance at 475 nm at regular intervals.[12]

-

-

Calculation: The percentage of tyrosinase inhibition is calculated for each concentration, and the IC50 value is determined.[12]

Potential Signaling Pathways

The anti-inflammatory effects of p-coumaric acid have been attributed to its modulation of key signaling pathways. It is highly probable that this compound acts through similar mechanisms.

NF-κB Signaling Pathway

The Nuclear Factor kappa B (NF-κB) pathway is a central regulator of inflammation.[17] p-Coumaric acid has been shown to suppress the activation of the NF-κB pathway, thereby inhibiting the expression of pro-inflammatory genes.[7][8]

Caption: Proposed inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway

Mitogen-Activated Protein Kinase (MAPK) pathways are also crucial in regulating inflammation. p-Coumaric acid has been observed to inhibit the phosphorylation of key MAPK proteins like ERK, JNK, and p38, thus downregulating inflammatory responses.[7]

Caption: Potential modulation of the MAPK signaling cascade.

Conclusion and Future Directions

This compound stands as a promising candidate for the development of novel therapeutic and cosmetic agents. The evidence from its constituent moieties strongly suggests potent anti-inflammatory, antioxidant, and tyrosinase-inhibiting activities. The experimental protocols and pathway diagrams provided in this guide offer a solid framework for future research.

Further investigation is warranted to:

-

Isolate or synthesize pure this compound.

-

Conduct comprehensive in vitro and in vivo studies to confirm and quantify its biological activities.

-

Elucidate the precise molecular mechanisms and signaling pathways through which it exerts its effects.

Such research will be pivotal in unlocking the full therapeutic potential of this intriguing natural compound.

References

- 1. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 2. Aloe Vera’s active substances - Aloe Vera Integral Way [aloeveraintegralway.com]

- 3. p -Coumaric acid and its conjugates: dietary sources, pharmacokinetic properties and biological activities: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 4. researchgate.net [researchgate.net]

- 5. jmpb.areeo.ac.ir [jmpb.areeo.ac.ir]

- 6. p-Coumaric acid has pure anti-inflammatory characteristics against hepatopathy caused by ischemia-reperfusion in the liver and dust exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 7. hilarispublisher.com [hilarispublisher.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. snu.elsevierpure.com [snu.elsevierpure.com]

- 11. Biological Activities of Aloin-rich Extracts Obtained from Aloe vera (L.) Burm.f. [jmpb.areeo.ac.ir]

- 12. benchchem.com [benchchem.com]

- 13. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 14. acmeresearchlabs.in [acmeresearchlabs.in]

- 15. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 16. medwinpublishers.com [medwinpublishers.com]

- 17. benchchem.com [benchchem.com]

- 18. 2.4. Tyrosinase Inhibition Assay [bio-protocol.org]

In Vitro Profile of Aloenin-2'-p-coumaroyl ester: A Technical Guide for Researchers

Disclaimer: Direct in vitro studies, including quantitative data and detailed experimental validations for Aloenin-2'-p-coumaroyl ester, are limited in publicly available scientific literature. This guide synthesizes the existing information on this specific compound and extrapolates its potential biological activities and mechanisms of action based on research conducted on structurally related compounds and general extracts from Aloe vera. The experimental protocols provided are established methods that can be adapted for the investigation of this compound.

Introduction

This compound is a natural chromone (B188151) derivative found in Aloe vera (L.) Burm. f.[1][2]. As a member of the diverse phytochemical landscape of Aloe vera, this compound is of interest to researchers in the fields of natural product chemistry, pharmacology, and drug development. The presence of both an aloenin (B1665714) backbone and a p-coumaroyl ester moiety suggests potential bioactivities, particularly in the realm of inflammation and oxidative stress. This technical guide aims to provide a comprehensive overview of the current, albeit limited, knowledge of this compound and to propose experimental frameworks for its further in vitro investigation.

Potential In Vitro Biological Activities

While direct experimental evidence for this compound is scarce, the bioactivities of related compounds and general Aloe vera extracts provide a basis for hypothesizing its potential therapeutic effects.

Anti-Inflammatory Activity

The anti-inflammatory properties of various Aloe vera constituents are well-documented.[3][4] Notably, the presence of a p-coumaroyl ester group on the aloesin (B1665252) skeleton is thought to be a key contributor to the inhibition of enzymes involved in the inflammatory cascade.[4] It is therefore hypothesized that this compound may exhibit similar or enhanced anti-inflammatory effects.

Table 1: Potential Anti-Inflammatory Targets of this compound (Hypothesized)

| Target Enzyme/Pathway | Potential Effect | Rationale |

| Cyclooxygenase-2 (COX-2) | Inhibition | The p-coumaroyl ester group in related aloesin derivatives is associated with COX-2 inhibition.[5] |

| Thromboxane (B8750289) A2 Synthase | Inhibition | The p-coumaroyl ester group in related aloesin derivatives is associated with the reduction of thromboxane A2 synthase levels.[6] |

| Nuclear Factor-kappa B (NF-κB) Signaling Pathway | Modulation | Other Aloe vera constituents, such as aloin (B1665253) and aloe-emodin, have been shown to modulate the NF-κB pathway.[7][8][9][10] |

Antioxidant Activity

Many phenolic compounds isolated from plants exhibit potent antioxidant properties. The structural features of this compound, including its phenolic hydroxyl groups, suggest a capacity for free radical scavenging.

Table 2: Potential Antioxidant Activities of this compound (Hypothesized)

| Assay | Potential Outcome | Rationale |

| DPPH Radical Scavenging | Scavenging of DPPH radicals | Phenolic compounds are known to be effective radical scavengers. General Aloe vera extracts have demonstrated DPPH scavenging activity.[11][12] |

| Superoxide (B77818) Anion Scavenging | Scavenging of superoxide anions | Glycoprotein (B1211001) fractions from Aloe vera have shown superoxide anion scavenging activity.[6] |

Proposed Experimental Protocols

To validate the hypothesized bioactivities of this compound, the following in vitro experimental protocols are recommended.

Cell Culture

For anti-inflammatory studies, macrophage cell lines such as RAW 264.7 or human keratinocyte cell lines like HaCaT are suitable models.[13] Cells should be cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

Anti-Inflammatory Assays

This assay determines the ability of this compound to inhibit the activity of the COX-2 enzyme.

-

Cell Stimulation: Pre-treat RAW 264.7 macrophages with various concentrations of this compound for 1-2 hours.

-

Induce inflammation by stimulating the cells with lipopolysaccharide (LPS) for a specified period (e.g., 24 hours).

-

Measurement of Prostaglandin E2 (PGE2): Collect the cell culture supernatant.

-

Quantify the concentration of PGE2, a major product of COX-2 activity, using a commercially available ELISA kit.

-

Data Analysis: Calculate the percentage inhibition of PGE2 production at each concentration of the test compound and determine the IC50 value.

This assay assesses the effect of the compound on the synthesis of thromboxane A2.

-

Platelet-Rich Plasma (PRP) Preparation: Isolate PRP from fresh human or animal blood.

-

Incubation: Incubate the PRP with different concentrations of this compound.

-

Stimulation: Induce platelet aggregation and thromboxane synthesis by adding arachidonic acid.

-

Measurement of Thromboxane B2 (TXB2): Measure the stable metabolite of Thromboxane A2, TXB2, in the plasma using an ELISA kit.

-

Data Analysis: Determine the inhibitory effect of the compound on TXB2 production.

Antioxidant Assays

This spectrophotometric assay measures the capacity of the compound to scavenge the stable 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) free radical.

-

Reaction Mixture: Prepare a solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol).

-

Add various concentrations of this compound to the DPPH solution.

-

Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

-

Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm). A decrease in absorbance indicates radical scavenging activity.

-

Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC50 value.

Visualization of Hypothesized Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the potential mechanisms of action and experimental workflows for this compound.

Hypothesized Anti-Inflammatory Signaling Pathway

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Experimental Workflow for COX-2 Inhibition Assay

Caption: Workflow for assessing COX-2 inhibitory activity.

Conclusion

This compound represents an under-investigated yet potentially valuable natural product from Aloe vera. Based on the bioactivities of structurally similar compounds, it is reasonable to hypothesize that this molecule possesses anti-inflammatory and antioxidant properties. The experimental protocols and workflows outlined in this guide provide a solid foundation for researchers to systematically investigate these potential effects. Further in vitro studies are crucial to elucidate the specific mechanisms of action and to determine the therapeutic potential of this compound for drug development professionals.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. horizonepublishing.com [horizonepublishing.com]

- 4. nuft.edu.ua [nuft.edu.ua]

- 5. Effects of Six Weeks Endurance Training and Aloe Vera Supplementation on COX-2 and VEGF Levels in Mice with Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Radical scavenging glycoprotein inhibiting cyclooxygenase-2 and thromboxane A2 synthase from aloe vera gel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Aloe Extracts Inhibit Skin Inflammatory Responses by Regulating NF-κB, ERK, and JNK Signaling Pathways in an LPS-Induced RAW264.7 Macrophages Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. biochemjournal.com [biochemjournal.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Isolating Aloenin-2'-p-coumaroyl ester from Aloe vera

Introduction

Aloe vera (syn. Aloe barbadensis Mill.) is a rich source of diverse bioactive compounds, including chromones, anthrones, and phenyl pyrones.[1][2] Aloenin-2'-p-coumaroyl ester, a natural product found in the leaves of Aloe vera, is a compound of interest for researchers in pharmacology and drug development due to its potential anti-inflammatory properties.[3] This application note provides a detailed protocol for the efficient, one-step isolation and purification of this compound from a crude acetone (B3395972) extract of Aloe vera using High-Speed Counter-Current Chromatography (HSCCC).

This method also facilitates the simultaneous separation of other major components like aloin (B1665253) and isoaloeresin D.[4][5] The protocols outlined below are intended for use by researchers, scientists, and professionals in the field of natural product chemistry and drug discovery.

Experimental Protocols

1. Preparation of Crude Acetone Extract

This protocol begins with a dried acetone extract of Aloe vera. The general steps for preparing such an extract are as follows:

-

Plant Material: Obtain fresh leaves of Aloe barbadensis Mill.

-

Drying: The leaves should be air-dried or freeze-dried to remove moisture.

-

Grinding: Grind the dried leaves into a fine powder.

-

Extraction: Macerate the powdered plant material with acetone at room temperature. The process should be repeated multiple times to ensure exhaustive extraction.

-

Filtration and Concentration: Filter the resulting solution to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the dried crude acetone extract.

2. Isolation by High-Speed Counter-Current Chromatography (HSCCC)

This procedure details the preparative separation of this compound from the crude extract in a single step.[1][4][5]

-

HSCCC Apparatus: A commercially available High-Speed Counter-Current Chromatography instrument equipped with a multi-layer coil, a solvent delivery pump, a sample injection valve, and a UV-Vis detector.

-

Two-Phase Solvent System:

-

HSCCC Operation Parameters:

-

Fill the entire HSCCC column with the upper phase (stationary phase).

-

Pump the lower phase (mobile phase) into the column in a head-to-tail elution mode at a flow rate of 1.5 mL/min .[1][4][5]

-

Once the hydrodynamic equilibrium is reached (i.e., when the mobile phase emerges from the column outlet), the system is ready for sample injection.

-

-

Sample Preparation and Injection:

-

Fraction Collection and Analysis:

3. Purity Analysis by HPLC

The purity of the isolated this compound is determined using an analytical HPLC system with UV detection.

-

HPLC System: A standard HPLC system with a C18 reversed-phase column.

-

Mobile Phase: A typical mobile phase for analyzing Aloe extracts consists of a gradient of water (often with an acid modifier like phosphoric acid) and acetonitrile (B52724) or methanol.[2][6]

-

Detection: UV detector, monitoring at 300 nm.

-

Quantification: Purity is calculated using the area normalization method from the resulting chromatogram.[4][5]

4. Structural Identification

The chemical structure of the purified compound should be confirmed using standard spectroscopic techniques.[4][5]

-

High-Resolution Mass Spectrometry (HRMS)

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

-

Infrared (IR) Spectroscopy

-

Ultraviolet (UV) Spectroscopy

Quantitative Data Summary

The following table summarizes the yield and purity of this compound and co-isolated compounds from 161.7 mg of a dried acetone extract of Aloe barbadensis Mill. using the HSCCC protocol.[1][4][5]

| Compound | Yield (mg) | Purity (%) |

| Aloin | 51.9 | 99.2 |

| Isoaloeresin D | 23.1 | 98.5 |

| This compound | 6.5 | 95.6 |

Visualized Workflow

The following diagram illustrates the complete workflow for the isolation of this compound from Aloe vera.

References

- 1. researchgate.net [researchgate.net]

- 2. ben-erikvanwyk.com [ben-erikvanwyk.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. Quantitative Detection of Aloin and Related Compounds Present in Herbal Products and Aloe vera Plant Extract Using HPLC Method [scirp.org]

Application Note: High-Speed Counter-Current Chromatography for the Purification of Aloenin-2'-p-coumaroyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aloenin-2'-p-coumaroyl ester, a natural compound found in Aloe barbadensis Mill (Aloe vera), has garnered interest for its potential therapeutic properties.[1] The efficient isolation and purification of this compound are crucial for further research and development. High-Speed Counter-Current Chromatography (HSCCC) presents a robust, liquid-liquid partition chromatography technique that eliminates the need for solid stationary phases, thereby preventing the irreversible adsorption of samples.[2] This application note details a one-step HSCCC method for the successful separation and purification of this compound from a crude acetone (B3395972) extract of Aloe barbadensis Mill.[3][4][5]

Advantages of HSCCC for Natural Product Purification

High-Speed Counter-Current Chromatography offers several advantages over traditional chromatographic methods for the purification of natural products:

-

No Solid Support: Eliminates irreversible sample adsorption and stationary phase deactivation.

-

High Sample Loading Capacity: Allows for the processing of larger quantities of crude extract in a single run.

-

Excellent Recovery: Minimizes sample loss, leading to higher yields of the target compound.

-

Versatility: A wide range of two-phase solvent systems can be employed to optimize separation.

-

Cost-Effective: Lower consumption of expensive solid stationary phases.

Experimental Overview

This protocol outlines the single-step purification of this compound from a dried acetone extract of Aloe barbadensis Mill using HSCCC. The method also facilitates the simultaneous isolation of other bioactive compounds, such as aloin (B1665253) and isoaloeresin D.[4][5]

Experimental Workflow

Caption: Workflow for the purification of this compound using HSCCC.

Materials and Methods

Materials and Reagents

-

Crude acetone extract of Aloe barbadensis Mill

-

Hexane (Analytical Grade)

-

Ethyl acetate (B1210297) (Analytical Grade)

-

Acetone (Analytical Grade)

-

Deionized water

-

Methanol (HPLC Grade)

-

Acetonitrile (HPLC Grade)

Instrumentation

-

High-Speed Counter-Current Chromatography (HSCCC) instrument

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Analytical balance

-

Separatory funnel

-

Ultrasonic bath

-

Rotary evaporator

Two-Phase Solvent System Preparation

The two-phase solvent system is composed of hexane-ethyl acetate-acetone-water in a volume ratio of 0.2:5:1.5:5 .[3][4][5]

-

Thoroughly mix the solvents in a separatory funnel at room temperature.

-

Allow the mixture to equilibrate and separate into two distinct phases.

-

Separate the upper and lower phases and degas them by sonication before use.

Sample Preparation

Dissolve 161.7 mg of the dried acetone extract in 8 mL of a solvent mixture composed of the upper and lower phases of the solvent system in a 1:1 (v/v) ratio.[4]

HSCCC Protocol

HSCCC Operating Parameters

| Parameter | Value |

| Two-Phase Solvent System | Hexane-ethyl acetate-acetone-water (0.2:5:1.5:5, v/v/v/v) |

| Mobile Phase | Lower phase |

| Elution Mode | Head-to-tail |

| Revolution Speed | 860 rpm[3][4][5] |

| Flow Rate | 1.5 mL/min[3][4][5] |

| Detection Wavelength | 300 nm[3][4][5] |

| Stationary Phase Retention | 69.6%[4] |

Separation Procedure

-

Fill the HSCCC column entirely with the upper phase (stationary phase).

-

Pump the lower phase (mobile phase) into the column at a flow rate of 1.5 mL/min while rotating the column at 860 rpm.

-

Once the system reaches hydrodynamic equilibrium (mobile phase elutes from the outlet), inject the 8 mL sample solution.

-

Continuously monitor the effluent at 300 nm and collect fractions at regular intervals.

-

The total separation time is approximately 260 minutes.[4]

Results and Discussion

The HSCCC separation of the crude acetone extract yielded three well-resolved peaks corresponding to aloin, isoaloeresin D, and this compound.[4] The purity of the collected fractions was determined by HPLC analysis.

Purification Results

| Compound | Amount from Crude Extract (mg) | Yield (mg) | Purity (%) | Recovery (%) |

| Aloin | 161.7 | 51.9 | 99.2 | 32.1 |

| Isoaloeresin D | 161.7 | 23.1 | 98.5 | 14.3 |

| This compound | 161.7 | 6.5 | 95.6 | 4.02 |

Data sourced from Wu et al., 2013.[4]

The structures of the purified compounds were confirmed by spectroscopic methods, including High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[4][5]

Logical Relationship of HSCCC Parameters

Caption: Interdependencies of key parameters in HSCCC optimization.

Conclusion

This application note demonstrates that High-Speed Counter-Current Chromatography is a highly effective and efficient method for the one-step preparative separation and purification of this compound from the crude extract of Aloe barbadensis Mill.[4][5] The described protocol yields the target compound with high purity and good recovery, making it a valuable technique for natural product researchers and professionals in drug development.[4]

References

Application Note: Quantitative Analysis of Aloenin-2'-p-coumaroyl ester using High-Performance Liquid Chromatography

[AN-001]

Abstract

This application note details a robust and accurate High-Performance Liquid Chromatography (HPLC) method for the quantification of Aloenin-2'-p-coumaroyl ester, a natural product found in various Aloe species. The described protocol is intended for researchers, scientists, and professionals in the drug development and natural products industries. This document provides comprehensive experimental procedures, data presentation in tabular format, and visual diagrams of the workflow and logical relationships to ensure clarity and reproducibility.

Introduction

This compound is a phenolic compound isolated from the leaves of plants such as Aloe vera and Aloe barbadensis.[1][2][3] As with many natural products, accurate quantification is crucial for quality control, standardization of extracts, and further pharmacological investigation. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of such compounds due to its high resolution, sensitivity, and accuracy. This application note presents a proposed HPLC method for the reliable quantification of this compound in various sample matrices.

Experimental Protocols

Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or a UV-Vis detector.

-

Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Chemicals and Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade or Milli-Q)

-

Formic acid (or trifluoroacetic acid, analytical grade)

-

Methanol (B129727) (HPLC grade)

-

This compound analytical standard (>95% purity)

-

Preparation of Solutions

-

Mobile Phase A: 0.1% Formic acid in Water (v/v)

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile (v/v)

-

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 to 100 µg/mL.

Sample Preparation

-

Plant Extract: Accurately weigh 1 g of powdered plant material and extract with 20 mL of methanol using sonication for 30 minutes. Centrifuge the extract at 4000 rpm for 15 minutes and collect the supernatant. Filter the supernatant through a 0.45 µm syringe filter prior to HPLC injection.

HPLC Method

-

The HPLC analysis is performed using a gradient elution to ensure optimal separation of the analyte from other components in the sample matrix.

Data Presentation

Table 1: HPLC Chromatographic Conditions

| Parameter | Condition |

| Column | C18 Reversed-Phase (4.6 x 250 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile |

| Gradient Program | 0-5 min, 10% B; 5-25 min, 10-80% B; 25-30 min, 80% B; 30-35 min, 80-10% B; 35-40 min, 10% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 300 nm |

| Injection Volume | 10 µL |

Table 2: System Suitability Parameters

| Parameter | Acceptance Criteria |

| Tailing Factor | ≤ 2.0 |

| Theoretical Plates | > 2000 |

| Repeatability (%RSD) | < 2.0% |

Table 3: Method Validation Summary

| Parameter | Result |

| Linearity (r²) | > 0.999 |

| Range | 1 - 100 µg/mL |

| Limit of Detection (LOD) | To be determined experimentally |

| Limit of Quantification (LOQ) | To be determined experimentally |

| Accuracy (% Recovery) | 95 - 105% |

| Precision (%RSD) | Intra-day < 2%, Inter-day < 3% |

Visualizations

Experimental Workflow

Caption: Experimental workflow for the quantification of this compound.

HPLC Method Development and Validation Logic

Caption: Logical steps for HPLC method development and validation.

Conclusion

The proposed HPLC method provides a reliable and reproducible approach for the quantification of this compound. The detailed protocol, along with the data tables and visual diagrams, offers a comprehensive guide for researchers and scientists. This method can be readily implemented in a quality control or research laboratory for the analysis of this compound in various samples. Further validation with specific sample matrices is recommended to ensure the method's suitability for its intended application.

References

Application Note: Protocol for Acetone Extraction of Aloenin-2'-p-coumaroyl ester from Aloe barbadensis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aloenin-2'-p-coumaroyl ester is a naturally occurring phenolic compound found in Aloe barbadensis (Aloe vera) that has garnered interest for its potential therapeutic properties, including anti-inflammatory activities.[1] This document provides a detailed protocol for the extraction of a crude mixture containing this compound from Aloe barbadensis leaves using an acetone-based solvent system. The protocol is designed to be a starting point for researchers, offering a reproducible method for obtaining an extract suitable for further purification and analysis.

Data Presentation

The efficiency of acetone (B3395972) extraction for phenolic compounds is influenced by several factors, including the concentration of acetone in water and the ratio of solvent to the solid plant material. The following tables summarize typical ranges for these parameters based on studies of phenolic extraction from various plant sources, including Aloe.

Table 1: Effect of Acetone Concentration on Phenolic Extraction Yield

| Acetone Concentration (% in Water) | Relative Phenolic Yield | Notes |

| 50% | High | A 1:1 water-acetone mixture is effective for extracting phenolics from Aloe barbadensis. |

| 60-75% | Very High | Generally considered optimal for the extraction of polyphenolic compounds from plant material.[2] |

| 80% | High | Can be more effective than ethanol (B145695) for extracting phenolics. |

| 100% (Anhydrous) | Moderate to Low | Less effective than aqueous acetone for a broad range of phenolic compounds. |

Table 2: Influence of Solvent-to-Solid Ratio on Extraction Efficiency

| Solvent-to-Solid Ratio (v/w) | Extraction Efficiency | Notes |

| 10:1 | Moderate | |

| 20:1 | Good | A common starting point for solid-liquid extractions. |

| 30:1 - 50:1 | High | Increasing the solvent ratio generally increases the yield of phenolic compounds. |

| 60:1 and above | High, with diminishing returns | At very high ratios, the increase in yield may not be significant enough to justify the larger solvent volume. |

Experimental Protocols

This protocol details the steps for preparing a crude acetone extract from fresh Aloe barbadensis leaves.

Materials and Reagents:

-

Fresh Aloe barbadensis leaves

-

Reagent-grade acetone

-

Deionized water

-

Blender or homogenizer

-

Beakers and Erlenmeyer flasks

-

Filter paper (e.g., Whatman No. 1)

-

Buchner funnel and vacuum flask

-

Rotary evaporator

-

Analytical balance

-

-20°C freezer for storage

Protocol for Crude Acetone Extraction:

-

Preparation of Plant Material:

-

Wash the fresh Aloe barbadensis leaves thoroughly with water to remove any dirt and debris.

-

Carefully cut the leaves to separate the green rind from the inner gel. While the target compound is present in the leaves, the exact location is not specified in the search results. For a comprehensive extraction, the entire leaf can be used.

-

Cut the plant material into small pieces to facilitate efficient extraction.

-

-

Extraction Procedure:

-

Weigh the prepared plant material.

-

Prepare a 1:1 (v/v) solution of acetone and deionized water.

-

In a blender or homogenizer, add the plant material and the acetone-water solution at a solvent-to-solid ratio of 20:1 (e.g., 200 mL of solvent for 10 g of plant material).

-

Macerate the mixture at room temperature. The duration of maceration can vary, but a period of 24 hours is a common practice for exhaustive extraction.

-

After the initial extraction, separate the liquid extract from the solid residue by vacuum filtration through filter paper.

-

Repeat the extraction of the solid residue with fresh acetone-water solution at least one more time to ensure maximum recovery of the target compounds.

-

-

Concentration of the Extract:

-

Combine the filtrates from all extraction steps.

-

Concentrate the combined extract using a rotary evaporator at a temperature of 40°C to remove the acetone.[3]

-

The resulting aqueous residue contains the crude extract.

-

-

Drying and Storage:

-

The crude extract can be further dried, for example, by freeze-drying, to obtain a solid powder.

-

Store the dried crude extract at -20°C in a tightly sealed container to prevent degradation.

-

Further Purification:

The crude acetone extract contains a mixture of compounds. This compound can be further isolated and purified from this extract using chromatographic techniques such as high-speed counter-current chromatography (HSCCC).[4][5] A study by Wu et al. (2013) successfully used a two-phase solvent system of hexane-ethyl acetate-acetone-water (0.2:5:1.5:5, v/v/v/v) for this purpose.[4][5] From 161.7 mg of a dried acetone extract, 6.5 mg of aloenin-2′-p-coumaroyl ester was obtained with a purity of 95.6%.[4][5]

Mandatory Visualizations

Caption: Workflow for Acetone Extraction of this compound.

Caption: Factors Influencing Acetone Extraction Outcome.

References